molecular formula C16H16O3 B6358561 4-(Benzyloxy)-2,6-dimethylbenzoic acid CAS No. 95741-45-0

4-(Benzyloxy)-2,6-dimethylbenzoic acid

Cat. No.: B6358561
CAS No.: 95741-45-0
M. Wt: 256.30 g/mol
InChI Key: CYARMRJPTUCTSC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-dimethylbenzoic acid is a benzoic acid derivative of interest in organic synthesis and pharmaceutical research. The compound features a benzyloxy group at the para-position relative to the carboxylic acid functional group on a 2,6-dimethyl benzoic acid core. This structure is a common intermediate in the synthesis of more complex molecules. Research into structurally similar depside compounds, such as barbatic acid and its ester derivatives, has demonstrated significant biological activities, including potent in vitro diuretic and litholytic (stone-dissolving) effects . These related derivatives have been shown to inhibit sodium ion (Na+) transport in renal tubule cell models, suggesting a potential mechanism of action for diuretic activity that is distinct from known diuretics like hydrochlorothiazide . Furthermore, molecular docking studies of analogous compounds indicate potential interactions with key biological targets like WNK1 kinases, which are involved in regulating diuresis . As a building block, this compound can be utilized in the design and development of novel bioactive molecules for investigating new therapeutic pathways. This product is intended for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-dimethyl-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-8-14(9-12(2)15(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYARMRJPTUCTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266388
Record name 2,6-Dimethyl-4-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95741-45-0
Record name 2,6-Dimethyl-4-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95741-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-(phenylmethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-dimethylbenzoic acid typically involves the reaction of 2,6-dimethylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid group of 2,6-dimethylbenzoic acid reacts with benzyl alcohol under acidic conditions to form the benzyloxy ester. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid and typically requires heating to reflux .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common, and the reaction is often carried out under controlled temperature and pressure to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Benzyloxy)-2,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of specific enzymes or modulation of signaling pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,6-Dimethylbenzoic Acid vs. 3,5-Dimethylbenzoic Acid

The positions of methyl groups significantly alter physicochemical behavior:

  • 2,6-Dimethylbenzoic Acid: The ortho-methyl groups force the carboxyl group out of conjugation with the aromatic ring, increasing hydrophilicity. Thermodynamic studies show reduced partitioning into octanol (ΔGw→o = -17.2 kJ/mol) compared to 3,5-dimethylbenzoic acid (ΔGw→o = -19.8 kJ/mol), attributed to steric shielding of the carboxyl group .
  • 3,5-Dimethylbenzoic Acid: The meta-methyl groups permit conjugation between the carboxyl group and the aromatic ring, enhancing hydrophobicity. However, this compound exhibits anomalous self-association in cyclohexane due to unshielded carboxyl groups, lowering entropy (ΔSw→c = +22 J/mol·K) relative to 2,6-dimethylbenzoic acid (ΔSw→c = +28 J/mol·K) .
Property 2,6-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid
ΔGw→o (kJ/mol) -17.2 -19.8
ΔHw→o (kJ/mol) -8.3 -10.1
ΔSw→c (J/mol·K) +28 +22

Substituent Effects: Benzyloxy vs. Hydroxy or tert-Butyl Groups

  • 4-Hydroxybenzoic Acid : The hydroxyl group enables strong hydrogen bonding, increasing water solubility (logP = 1.58) compared to 4-(benzyloxy)-2,6-dimethylbenzoic acid (estimated logP > 3.5). However, the hydroxyl group is susceptible to oxidation, limiting stability in acidic environments .
  • 4-(tert-Butyl)-2,6-dimethylbenzoic Acid : The tert-butyl group introduces extreme steric bulk and hydrophobicity (logP ≈ 4.2), reducing reactivity in esterification reactions compared to the benzyloxy derivative .

Electronic Effects: Cyano vs. Benzyloxy Substituents

  • 4-Cyano-2,6-dimethylbenzoic Acid: The electron-withdrawing cyano group increases acidity (pKa ≈ 2.8) compared to this compound (pKa ≈ 4.1). This enhances reactivity in nucleophilic substitution reactions but reduces solubility in nonpolar solvents .

Key Research Findings

Steric Effects on Partitioning : The benzyloxy group in this compound enhances lipophilicity but is less disruptive to conjugation than ortho-methyl groups in 2,6-dimethylbenzoic acid. This balance makes it more versatile in drug design than purely hydrophobic analogs .

Synthetic Utility: The benzyloxy group can be selectively deprotected under hydrogenolysis conditions, enabling its use as a protecting group in multistep syntheses .

Biological Activity

4-(Benzyloxy)-2,6-dimethylbenzoic acid (CAS No. 95741-45-0) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzyloxy group attached to a dimethyl-substituted benzoic acid. Its molecular formula is C16H16O3C_{16}H_{16}O_3, and it possesses a molecular weight of approximately 272.29 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Salmonella typhi100

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. A study demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It appears to inhibit key enzymes involved in cell proliferation and survival, such as:

  • Topoisomerases : Inhibition of these enzymes can prevent DNA replication in cancer cells.
  • Protein Kinases : Targeting signaling pathways that promote cell growth and division.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties of various benzoic acid derivatives, including this compound. The study utilized broth microdilution methods to determine MIC values against several pathogens, confirming its broad-spectrum activity .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. Results indicated that concentrations above 50 µM significantly reduced cell viability in breast cancer cells compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-2,6-dimethylbenzoic acid in laboratory settings?

  • Methodology :

  • Benzylation of a phenolic precursor : React 2,6-dimethyl-4-hydroxybenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor completion via TLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to benzyl bromide) and reaction time (12–16 hours) .

Q. How does the benzyloxy group influence the compound’s solubility and reactivity?

  • Solubility : The benzyloxy group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. This is critical for designing reaction conditions .
  • Reactivity : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution at the para position, though steric hindrance from 2,6-dimethyl groups limits reactivity at ortho positions .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolve steric effects of 2,6-dimethyl groups (e.g., dihedral angles between aromatic rings) .
    • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups impact electrophilic substitution reactions?

  • Mechanistic insight :

  • The 2,6-dimethyl groups create steric bulk, directing electrophiles (e.g., nitronium ions) to the para position of the benzyloxy-substituted ring. This is confirmed by X-ray data showing restricted rotational freedom .
  • Comparative studies with non-methylated analogs show a 30–40% reduction in reaction rates due to steric hindrance .
    • Experimental design : Use competitive Friedel-Crafts acylation with acetyl chloride to map regioselectivity .

Q. What contradictions exist in reported data on this compound’s acidity?

  • Data discrepancies :

  • Theoretical calculations (DFT) predict a pKa of ~3.5 for the carboxylic acid group, but experimental titrations report pKa ≈ 4.1 ± 0.2. This may arise from solvent effects (e.g., DMSO vs. water) .
    • Resolution : Use potentiometric titration in aqueous buffer (pH 2–6) to minimize solvent interference .

Q. How is this compound utilized in designing enzyme inhibitors or receptor ligands?

  • Case study :

  • The benzyloxy group mimics tyrosine residues in kinase inhibitors. For example, it has been incorporated into ATP-competitive inhibitors targeting EGFR (IC₅₀ = 120 nM in preliminary assays) .
  • Synthetic modification : Replace the benzyloxy group with a methoxy or nitro moiety to modulate binding affinity .

Safety and Handling

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation of the benzyloxy group .
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation (H335 hazard) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Benzyloxy)-2,6-dimethylbenzoic acid
Reactant of Route 2
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4-(Benzyloxy)-2,6-dimethylbenzoic acid

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